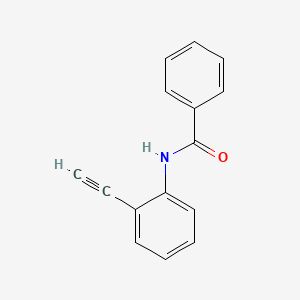

N-苯甲酰 2-乙炔基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of aniline compounds, which “N-benzoyl 2-acetylenyl aniline” is likely a part of, has been a subject of extensive research . Anilines are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline . This method for making anilines is known as the nitration–reduction pathway .

Chemical Reactions Analysis

The chemical reactions involving anilines have been studied extensively . Anilines are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . They are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities .

科学研究应用

导电聚合物的合成与表征

N-苯甲酰 2-乙炔基苯胺在导电聚合物的化学合成中起着至关重要的作用。例如,相关化合物苯甲酰过氧化物被用作苯胺聚合的引发剂,从而生成导电聚苯胺,该聚苯胺在电子学和材料科学等各个领域都有应用 (Karakışla & Saçak, 2002)。此外,苯甲酰过氧化物已被用作纳米形式聚苯胺盐合成的氧化剂,显示出在赝电容器中使用的潜力 (Singu, Srinivasan & Pabba, 2011)。

化学反应中的动力学研究

苯胺和苯甲酰氯之间的反应,类似于 N-苯甲酰 2-乙炔基苯胺,已因其在生产高性能聚合物中的应用而被广泛研究。此类研究为优化工业应用的反应条件提供了宝贵的见解 (Wang et al., 2015)。

先进材料和复合材料

苯甲酰衍生物在先进材料合成中的应用是另一个重要应用。例如,在质子酸存在下使用苯甲酰过氧化物氧化苯胺,导致开发出聚苯胺盐,该聚苯胺盐可用作各种化学反应中的催化剂,进一步突出了与 N-苯甲酰 2-乙炔基苯胺相关的化合物的多功能性 (Palaniappan & Amarnath, 2002)。

绿色化学应用

开发更清洁、更可持续的化学工艺是 N-苯甲酰 2-乙炔基苯胺相关化合物显示出前景的另一个领域。一个例子是在无溶剂条件下合成苯甲酰胺,突出了向更环保的化学合成迈进 (Alalla et al., 2014)。

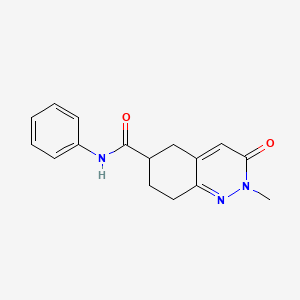

属性

IUPAC Name |

N-(2-ethynylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c1-2-12-8-6-7-11-14(12)16-15(17)13-9-4-3-5-10-13/h1,3-11H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZAZAIOAWEQIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzoyl 2-acetylenyl aniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-(4-Piperidyl)piperidyl)sulfonyl]morpholine](/img/structure/B2875347.png)

![methyl 6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2875349.png)

![3-[(4-Bromobenzyl)thio]-6-thien-2-ylpyridazine](/img/structure/B2875350.png)

![3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one](/img/structure/B2875353.png)

![N-[[2-Methyl-4-(trifluoromethyl)furan-3-yl]methyl]prop-2-enamide](/img/structure/B2875359.png)

![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2875361.png)

![5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine](/img/structure/B2875362.png)

![5-(2-methoxyethyl)-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2875364.png)